3-n-butyl-4,5,6,7-tetrahydro-1H-indazole vs tert-butyl analogs
3-n-butyl-4,5,6,7-tetrahydro-1H-indazole vs tert-butyl analogs
An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) and synthetic pathways of substituted tetrahydroindazoles.
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole (THI) core is a privileged heterocyclic scaffold frequently leveraged in the development of kinase inhibitors, Sigma-2 receptor ligands, and anti-inflammatory agents[1]. Modulating the C3 position of this scaffold with alkyl substituents fundamentally alters the molecule's spatial geometry, binding kinetics, and metabolic fate. This whitepaper provides a comprehensive technical comparison between the flexible 3-n-butyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 1378814-34-6)[2] and its sterically demanding analog, 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazole . By examining the causality behind steric bulk, conformational entropy, and synthetic activation energies, we provide a definitive framework for optimizing THI-based leads.
Structural Dynamics & Pharmacological Causality
The selection between an n-butyl and a tert-butyl group at the C3 position is a classic exercise in rational drug design, governed by the thermodynamics of target engagement.
-
The n-Butyl Paradigm (Flexibility & Entropy): The linear n-butyl chain is highly flexible. When engaging a target receptor (such as the narrow hydrophobic clefts of Sigma-2 receptors), the n-butyl group can adopt multiple conformations to snake into deep pockets and maximize van der Waals interactions[1]. However, freezing these rotatable bonds upon binding incurs a high conformational entropy penalty (
), which must be offset by enthalpic gains. -
The tert-Butyl Paradigm (Rigidity & Pre-organization): The tert-butyl group acts as a rigid, sterically bulky hydrophobic "umbrella"[3]. Because its rotational degrees of freedom are inherently restricted, the entropy penalty upon target binding is significantly lower. If the target's binding pocket is sufficiently wide to accommodate this bulk, the tert-butyl analog often exhibits a higher binding affinity (lower
) and increased target residence time. Conversely, if the pocket is narrow, the steric clash will completely abrogate binding.
ADME Profiling: Metabolic Shielding
Aliphatic oxidation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) is a primary clearance mechanism for alkyl-substituted heterocycles.
-
n-Butyl Vulnerability: The unbranched n-butyl chain is highly susceptible to
and hydroxylation. This leads to rapid metabolic clearance, high intrinsic clearance ( ), and a short in vivo half-life. -
tert-Butyl Shielding: The tert-butyl group lacks accessible secondary or unhindered primary C-H bonds, effectively shielding the C3 position from CYP450-mediated oxidation. Substituting an n-butyl for a tert-butyl group is a proven strategy to block metabolic soft spots, thereby enhancing metabolic stability and prolonging pharmacokinetic exposure[3].
Quantitative Data Summary
| Physicochemical Property | 3-n-butyl-4,5,6,7-tetrahydro-1H-indazole | 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazole |
| Molecular Formula | C₁₁H₁₈N₂ | C₁₁H₁₈N₂ |
| Molecular Weight | 178.28 g/mol | 178.28 g/mol |
| Steric Profile | Flexible, linear, unhindered | Rigid, bulky, sterically demanding |
| Conformational Entropy | High (High penalty upon binding) | Low (Pre-organized) |
| Predicted LogP | ~2.8 | ~3.1 |
| CYP450 Vulnerability | High ( | Low (Sterically shielded) |
Comparative Synthetic Methodologies
The synthesis of 3-alkyl-THIs typically proceeds via the Knorr-type condensation of a 2-acylcyclohexanone with hydrazine hydrate. The steric nature of the acyl group dictates the required activation energy and synthetic methodology.
-
Unhindered Condensation (n-Butyl): 2-Pentanoylcyclohexanone features an unhindered exocyclic carbonyl carbon. The nucleophilic attack by hydrazine along the Bürgi-Dunitz trajectory occurs readily under standard thermodynamic conditions (ethanol reflux).
-
Sterically Hindered Condensation (tert-Butyl): 2-Pivaloylcyclohexanone features massive steric shielding around the carbonyl due to the bulky tert-butyl group. Standard reflux conditions often stall at the intermediate hydrazone and fail to cyclize. To overcome this thermodynamic barrier, Microwave (MW) irradiation coupled with acid catalysis is strictly required. MW heating provides rapid, localized energy transfer to drive the dehydration and subsequent ring closure[4].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3-n-butyl-4,5,6,7-tetrahydro-1H-indazole
Causality: The unhindered nature of the pentanoyl group allows for spontaneous cyclization without the need for extreme thermal or acidic activation.
-
Reaction Setup: Dissolve 2-pentanoylcyclohexanone (1.0 eq, 10 mmol) in 25 mL of absolute ethanol in a round-bottom flask.
-
Nucleophilic Addition: Add hydrazine hydrate (1.5 eq, 15 mmol) dropwise at 0°C to prevent uncontrolled exothermic side reactions.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.
-
Self-Validation Check (TLC/LC-MS): Monitor the disappearance of the diketone via TLC (7:3 Hexane:EtOAc, anisaldehyde stain). Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Pass Criteria: Complete consumption of starting material and presence of the
ion at m/z 179.1. -
Workup: Concentrate the mixture in vacuo, partition between EtOAc and
, wash the organic layer with brine, dry over anhydrous , and evaporate to yield the crude product.
Protocol B: MW-Assisted Synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazole
Causality: Glacial acetic acid is added to protonate the carbonyl oxygen, increasing its electrophilicity to overcome the steric shielding of the tert-butyl group. Microwave irradiation provides the necessary localized thermal energy to force the sterically hindered cyclization[4].
-
Reaction Setup: In a 10 mL microwave-safe vial, combine 2-pivaloylcyclohexanone (1.0 eq, 2 mmol) and hydrazine hydrate (2.0 eq, 4 mmol) in 4 mL of absolute ethanol.
-
Acid Catalysis: Add 0.5 mL of glacial acetic acid. Seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in a focused microwave reactor. Irradiate at 150°C for 15 minutes (Dynamic power mode, max 200 W).
-
Self-Validation Check (LC-MS): Due to the harsh conditions, TLC may show multiple spots (hydrazone intermediates). LC-MS is mandatory. Pass Criteria: Dominant peak at m/z 179.1; absence of the uncyclized hydrazone mass.
-
Workup: Quench the reaction carefully with saturated aqueous
to neutralize the acetic acid. Extract with Dichloromethane (DCM) (3 x 10 mL). Dry the combined organics over and purify via flash column chromatography.
Protocol C: In Vitro Human Liver Microsomal (HLM) Stability Assay
Causality: This assay empirically validates the hypothesis that the tert-butyl group resists aliphatic oxidation compared to the n-butyl chain.
-
Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound (n-butyl or tert-butyl THI), 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching (Self-Validation): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold MeCN instantly denatures the CYP enzymes, locking the metabolic state for accurate temporal analysis.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
References
1.[3] 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile - Smolecule Source: smolecule.com URL:
2.[1] Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole - Benchchem Source: benchchem.com URL:
3.[2] 74197-21-0|4,5,6,7-Tetrahydro-1H-indazol-6-amine - BLDpharm Source: bldpharm.com URL:
4.[4] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC Source: nih.gov URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 74197-21-0|4,5,6,7-Tetrahydro-1H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 3. Buy 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carbonitrile [smolecule.com]
- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
